2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE
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Overview
Description
2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE is a chemical compound with the molecular formula C24H26N2O3S It is known for its unique structural properties, which include a phenylsulfonyl group attached to an aniline moiety, further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE typically involves the reaction of 2,5-dimethylaniline with phenylsulfonyl chloride to form the intermediate 2,5-dimethyl(phenylsulfonyl)aniline. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetamide group may also play a role in binding to biological targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[2,4-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE
- 2-[2,5-DIMETHYL(METHYLSULFONYL)ANILINO]ACETAMIDE
Uniqueness
2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenylsulfonyl groups provides a distinct set of properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-8-9-13(2)15(10-12)18(11-16(17)19)22(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNIGOMIQILBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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